molecular formula C22H26N2O5S B6421066 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid CAS No. 1098619-67-0

2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid

Cat. No.: B6421066
CAS No.: 1098619-67-0
M. Wt: 430.5 g/mol
InChI Key: BFQYYWUHSKXABQ-UHFFFAOYSA-N
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Description

2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid is a complex organic compound that consists of a benzylamine group, an ethoxycarbonyl substituent, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of this compound often involves multiple steps, starting with the formation of the tetrahydrobenzothiophene ring This is typically achieved through a cyclization reaction involving a thiol and an alkene

Industrial production methods: Industrial production of 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid would likely involve continuous flow techniques to optimize yield and purity. This could include high-throughput synthesis methods, utilizing automated reactors and rigorous quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The tetrahydrobenzothiophene ring may be oxidized under controlled conditions to yield sulfoxides or sulfones.

  • Reduction: The ethoxycarbonyl group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

  • Substitution: The benzylamino group can engage in substitution reactions with halogenated reagents to introduce different functional groups.

Common reagents and conditions used in these reactions: Oxidation can be achieved with reagents like m-chloroperbenzoic acid. Reduction may involve lithium aluminum hydride or sodium borohydride. Substitution reactions generally require halogenated compounds like bromoethane in the presence of a base such as sodium hydride.

Major products formed from these reactions: Key products could include sulfoxides, sulfones, reduced alcohols or aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

This compound has notable applications across multiple fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

  • Medicine: Explored for therapeutic applications, possibly as enzyme inhibitors or receptor modulators.

  • Industry: May serve as a precursor for materials science applications, especially in the development of polymers or advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the context of its application. In medicinal chemistry, it might act as a reversible inhibitor of specific enzymes or receptors. The benzylamino group can engage in hydrogen bonding and hydrophobic interactions with target proteins, while the ethoxycarbonyl and tetrahydrobenzothiophene moieties can contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with other similar compounds: When compared with structurally similar compounds, 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid stands out due to the unique combination of its functional groups and ring structure. This offers a distinctive set of chemical properties and potential biological activities.

List of similar compounds:

  • 2-(benzylamino)-3-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}propanoic acid

  • 2-(benzylamino)-3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]carbamoyl}propanoic acid

  • 2-(benzylamino)-3-{[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzofuran-2-yl]carbamoyl}propanoic acid

Properties

IUPAC Name

2-(benzylamino)-4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-2-29-22(28)19-15-10-6-7-11-17(15)30-20(19)24-18(25)12-16(21(26)27)23-13-14-8-4-3-5-9-14/h3-5,8-9,16,23H,2,6-7,10-13H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQYYWUHSKXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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